2-Methyl-5-nitroimidazole

Catalog No.
S569925
CAS No.
696-23-1
M.F
C4H5N3O2
M. Wt
127.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-5-nitroimidazole

CAS Number

696-23-1

Product Name

2-Methyl-5-nitroimidazole

IUPAC Name

2-methyl-5-nitro-1H-imidazole

Molecular Formula

C4H5N3O2

Molecular Weight

127.1 g/mol

InChI

InChI=1S/C4H5N3O2/c1-3-5-2-4(6-3)7(8)9/h2H,1H3,(H,5,6)

InChI Key

FFYTTYVSDVWNMY-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)[N+](=O)[O-]

Synonyms

2-Methyl-5-nitro-1H-imidazole; L 581490; Menidazole; RP 8532; USP Tinidazole Related Compound A:

Canonical SMILES

CC1=NC=C(N1)[N+](=O)[O-]

Impurity of Metronidazole:

2-Methyl-5-nitroimidazole, also known as menidazole, is primarily recognized as an impurity of the drug metronidazole. Metronidazole is a widely used antibacterial and antiprotozoal medication for various infections, including rosacea []. The presence of menidazole in metronidazole is regulated and limited due to its potential mutagenic and carcinogenic properties [].

Research on Mechanism of Action of Metronidazole:

While not directly used as a therapeutic agent, 2-methyl-5-nitroimidazole has been employed in research to understand the mechanism of action of metronidazole. Studies have utilized menidazole to investigate the hydrolysis process of metronidazole, both under acidic and alkaline conditions []. This research contributes to the broader understanding of the stability and degradation pathways of metronidazole, which is crucial for ensuring its efficacy and safety as a medication.

2-Methyl-5-nitroimidazole is a heterocyclic organic compound characterized by its imidazole ring containing a nitro group at the 5-position and a methyl group at the 2-position. Its molecular formula is C₄H₅N₃O₂, and it has a molar mass of approximately 113.10 g/mol. This compound is part of the nitroimidazole family, which is known for its pharmacological properties, particularly as antimicrobial agents. The structure of 2-methyl-5-nitroimidazole contributes to its unique chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry.

, including:

  • Reduction Reactions: The nitro group can be reduced to an amine under anaerobic conditions, which is crucial for its biological activity against anaerobic bacteria and protozoa.
  • Alkylation Reactions: It can undergo alkylation to form derivatives that enhance its antimicrobial properties.
  • Coordination Complex Formation: The compound can form coordination complexes with metal ions, as seen in studies involving copper complexes that exhibit interesting electronic properties and potential biological activities .

The biological activity of 2-methyl-5-nitroimidazole is significant, particularly against anaerobic bacteria and protozoa. It exhibits:

  • Antimicrobial Activity: The compound has shown effectiveness against various pathogens, including those responsible for gastrointestinal infections. Its mechanism involves the generation of reactive intermediates that damage microbial DNA.
  • Potential Antitumor Properties: Some studies suggest that derivatives of 2-methyl-5-nitroimidazole may act as bioreductive agents, enhancing the efficacy of hypoxic cell radiosensitizers in cancer therapy .

Several methods exist for synthesizing 2-methyl-5-nitroimidazole, including:

  • Nitration of Imidazole Derivatives: The compound can be synthesized by nitrating 2-methylimidazole using concentrated nitric acid.
  • Reflux Methods: A common approach involves refluxing 2-methylimidazole with nitro compounds under acidic conditions to facilitate the introduction of the nitro group .
  • Metal-Catalyzed Reactions: Recent advancements include the use of metal catalysts to enhance the yield and selectivity of the synthesis process .

2-Methyl-5-nitroimidazole has various applications, notably in:

  • Pharmaceuticals: It serves as a precursor for synthesizing several important drugs, including metronidazole and other nitroimidazole derivatives used in treating infections caused by anaerobic bacteria and protozoa.
  • Research: The compound is utilized in studies exploring its coordination chemistry and potential as an antibacterial agent .

Studies on 2-methyl-5-nitroimidazole have focused on its interactions with biological systems:

  • Receptor Binding Studies: Research indicates that the structural features of 2-methyl-5-nitroimidazole are critical for its interaction with microbial receptors, influencing its pharmacological efficacy.
  • Metal Ion Coordination: Interaction with metal ions such as copper has been studied to understand its electronic properties and potential applications in catalysis and drug design .

Several compounds share structural similarities with 2-methyl-5-nitroimidazole. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
MetronidazoleNitro group at position 5Antiprotozoal and antibacterial
OrnidazoleSimilar nitroimidazole structureAntibacterial
SecnidazoleNitro group at position 5Antiprotozoal
TinidazoleNitro group at position 5Antiprotozoal
CarnidazoleSimilar structure with additional groupsAntimicrobial

Uniqueness of 2-Methyl-5-Nitroimidazole:
While all these compounds belong to the nitroimidazole family, 2-methyl-5-nitroimidazole's unique methyl substitution at the second position enhances its lipophilicity and potentially improves tissue penetration compared to others like metronidazole. This structural characteristic contributes to its distinct pharmacokinetic properties and interactions within biological systems.

XLogP3

0.3

LogP

0.15 (LogP)

Melting Point

253.0 °C

UNII

24AG2WW15W

GHS Hazard Statements

Aggregated GHS information provided by 56 companies from 5 notifications to the ECHA C&L Inventory.;
H302 (98.21%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

696-23-1
88054-22-2

Wikipedia

2-methyl-5-nitroimidazole

General Manufacturing Information

1H-Imidazole, 2-methyl-5-nitro-: ACTIVE

Dates

Modify: 2023-08-15

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